molecular formula C8H12N6 B15191215 2,4-Bis(methylamino)-7-methylpyrazolo(1,5-a)-s-triazine CAS No. 71680-68-7

2,4-Bis(methylamino)-7-methylpyrazolo(1,5-a)-s-triazine

Cat. No.: B15191215
CAS No.: 71680-68-7
M. Wt: 192.22 g/mol
InChI Key: SLOMQRDGYPWRDX-UHFFFAOYSA-N
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Description

2,4-Bis(methylamino)-7-methylpyrazolo(1,5-a)-s-triazine is a heterocyclic compound that belongs to the class of pyrazolo-triazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(methylamino)-7-methylpyrazolo(1,5-a)-s-triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-1,2,4-triazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(methylamino)-7-methylpyrazolo(1,5-a)-s-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Bis(methylamino)-7-methylpyrazolo(1,5-a)-s-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Bis(methylamino)-7-methylpyrazolo(1,5-a)-s-triazine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(methylamino)-7-methylpyrazolo(1,5-a)-s-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylamino groups enhance its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

CAS No.

71680-68-7

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

2-N,4-N,7-trimethylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

InChI

InChI=1S/C8H12N6/c1-5-4-6-11-7(9-2)12-8(10-3)14(6)13-5/h4H,1-3H3,(H2,9,10,11,12)

InChI Key

SLOMQRDGYPWRDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=C(N=C2NC)NC

Origin of Product

United States

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